molecular formula C25H23N3O3 B7698033 N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide

N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide

Cat. No. B7698033
M. Wt: 413.5 g/mol
InChI Key: DIZROGFOIYAFJR-UHFFFAOYSA-N
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Description

N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide, also known as PT-oxadiazole, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of benzamide derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee involves the inhibition of the NF-κB pathway, which is a critical signaling pathway involved in the production of inflammatory cytokines. N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee inhibits the phosphorylation of IκBα, which prevents the translocation of NF-κB to the nucleus, thereby inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects
N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee has shown several biochemical and physiological effects in various studies. One of the significant effects of N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee is its ability to reduce oxidative stress. Studies have shown that N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which reduce oxidative stress.

Advantages and Limitations for Lab Experiments

N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee has several advantages for lab experiments. One of the significant advantages is its ability to inhibit the NF-κB pathway, which is a critical signaling pathway involved in various inflammatory diseases. However, N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee also has limitations, such as its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee. One of the significant future directions is the development of more efficient synthesis methods for N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee. Another future direction is the investigation of the potential therapeutic applications of N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, future research could focus on the optimization of the pharmacokinetic properties of N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee to improve its efficacy and safety.
Conclusion
In conclusion, N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee is a novel compound that has shown promising results in various scientific research studies related to its synthesis, mechanism of action, and biochemical and physiological effects. The compound has significant potential therapeutic applications in various inflammatory diseases, and future research could lead to the development of more efficient synthesis methods and optimization of its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee involves several steps, including the reaction of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with phenethylamine to produce N-phenethyl-3-(p-tolyl)-1,2,4-oxadiazole-5-carboxamide. This compound is then reacted with 4-methoxybenzoyl chloride to produce the final product, N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide. The synthesis of N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee has shown potential therapeutic applications in various scientific research studies. One of the significant applications of N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee is its ability to act as an anti-inflammatory agent. Studies have shown that N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in various inflammatory diseases.

properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-18-11-13-20(14-12-18)24-27-23(31-28-24)17-30-22-10-6-5-9-21(22)25(29)26-16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZROGFOIYAFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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